N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-13-8-9-16(22-3)14(11-13)18-17(19)10-12-6-4-5-7-15(12)21-2/h4-9,11H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPRIKIMELLDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2,5-dimethoxyaniline with 2-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium hydride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₇H₁₇NO₄.
Key Observations :
- Methoxy vs. Chloro Substitution : Methoxy groups (target compound) improve water solubility compared to chloro analogs, which are more lipophilic and may enhance membrane permeability .
- Heterocyclic Moieties : Compounds with thiazole, pyrazole, or pyridazine rings (e.g., ) exhibit enhanced binding to biological targets due to additional hydrogen bonding or π-π interactions.
Spectroscopic and Crystallographic Data
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups on the aromatic rings, which may influence its pharmacological properties. The general structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.34 g/mol
The compound's biological activity is believed to stem from its interactions with various molecular targets. It may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory and analgesic effects. Its methoxy substituents are hypothesized to enhance binding affinity to certain receptors or enzymes, thereby modulating their activity.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Study: In Vivo Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The results showed a decrease in edema and pain scores, supporting its use as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
A comparative study involving similar acetamides highlighted the unique efficacy of this compound. For instance, while other derivatives exhibited some level of biological activity, this compound showed superior performance in both anti-inflammatory and antimicrobial assays .
| Compound Name | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide | Moderate | Low |
| N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of chloroacetyl chloride with substituted anilines (e.g., 2,5-dimethoxyaniline) under basic conditions (e.g., triethylamine or potassium carbonate). Key steps include intermediate formation (e.g., N-(2,5-dimethoxyphenyl)chloroacetamide) followed by coupling with phenoxy derivatives. Optimization of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., phase-transfer catalysts) maximizes yield (75–85%) and purity (>95%). Continuous flow synthesis may enhance scalability but requires precise control of residence time and reagent stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity and detect byproducts.
- NMR (¹H, ¹³C) : Confirm substituent positions via chemical shifts (e.g., methoxy groups at δ 3.7–3.9 ppm in ¹H NMR).
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
- Thermal stability : Decomposition above 200°C (TGA data).
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of methoxy groups.
- Hydrolytic stability : Susceptible to hydrolysis in acidic/basic conditions (pH <4 or >10); use neutral buffers for biological assays .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models validate its mechanism?
- Methodological Answer : The acetamide backbone and methoxy groups enable hydrogen bonding and π-π stacking with enzymes/proteins. For mechanistic studies:
- In vitro assays : Use fluorescence polarization to measure binding affinity (e.g., KD values) to targets like kinases or GPCRs.
- Molecular docking : Compare predicted binding poses (e.g., AutoDock Vina) with mutagenesis data to identify critical residues.
- Cell-based models : Assess functional effects (e.g., apoptosis via caspase-3 activation in cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-response validation : Use orthogonal assays (e.g., MTT and ATP luminescence for cytotoxicity).
- Batch analysis : Compare HPLC traces of active vs. inactive batches to identify confounding impurities.
- Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., nitro vs. methoxy substituents) .
Q. What computational methods predict the compound’s ADMET properties?
- Methodological Answer : Leverage in silico tools:
- SwissADME : Predict logP (~2.8), suggesting moderate lipophilicity.
- ProtoX : Simulate metabolic pathways (e.g., demethylation via CYP450 enzymes).
- MD simulations : Model blood-brain barrier permeability (e.g., PMF calculations). Validate predictions with in vivo PK/PD studies in rodent models .
Q. How does structural modification of the methoxy groups alter bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Positional isomerism : Compare 2,5-dimethoxy vs. 3,4-dimethoxy analogs in enzyme inhibition assays.
- Electron-withdrawing substitutions : Replace methoxy with nitro groups to enhance electrophilicity and target engagement.
- Pro-drug strategies : Introduce hydrolyzable esters to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
